molecular formula C13H8F2O2S B8529879 4-Fluoro-2-[(4-fluorophenyl)sulfanyl]benzoic acid CAS No. 60086-46-6

4-Fluoro-2-[(4-fluorophenyl)sulfanyl]benzoic acid

Cat. No. B8529879
Key on ui cas rn: 60086-46-6
M. Wt: 266.26 g/mol
InChI Key: IPDBSSDXGDFUAM-UHFFFAOYSA-N
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Patent
US04086350

Procedure details

To a solution of 3.28 g. (0.0256 mol) of p-fluorothiophenol and 6.8 g. (0.0256 mol) of 2-iodo-4-fluorobenzoic acid in 40 ml. of pyridine is added 3.54 g. (0.0256 mol) of potassium carbonate at room temperature with stirring. Additional pyridine is added to dissolve the precipitate and then 1.54 g. of cuprous chloride is added. The mixture is refluxed overnight, cooled, poured into ice-water, stirred and filtered. The aqueous solution is acidified, filtered and the solid dissolved in 5% sodium bicarbonate solution, then extracted with ether. The aqueous solution is acidified, extracted with ether, and the dried extract is concentrated to give 4-fluoro-2-(4-fluorophenylthio)benzoic acid, m.p. 209°-218° C. The latter (3.0 g., 0.0113 mol) is cyclized by heating for one hour with 45 g. of concentrated sulfuric acid to obtain 2,6-difluorothioxanthone, m.p. 205°-210° C.
Quantity
0.0256 mol
Type
reactant
Reaction Step One
Quantity
0.0256 mol
Type
reactant
Reaction Step Two
Quantity
0.0256 mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.I[C:10]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13].C(=O)([O-])[O-].[K+].[K+]>N1C=CC=CC=1>[F:19][C:17]1[CH:18]=[CH:10][C:11]([C:12]([OH:14])=[O:13])=[C:15]([S:8][C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.0256 mol
Type
reactant
Smiles
FC1=CC=C(C=C1)S
Step Two
Name
Quantity
0.0256 mol
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC(=C1)F
Step Three
Name
Quantity
0.0256 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
the solid dissolved in 5% sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the dried extract
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C(=O)O)C=C1)SC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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